methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate
Description
Properties
IUPAC Name |
methyl 3-[2-(2-oxo-2-pyrrolidin-1-ylacetyl)pyrrol-1-yl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-22-16(21)14-12(6-10-23-14)18-9-4-5-11(18)13(19)15(20)17-7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMOKJMRAHVOJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N2C=CC=C2C(=O)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation Reaction: The pyrrolidine derivative is then subjected to acylation using 2-oxo-2-(1-pyrrolidinyl)acetyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrrole Ring: The acylated product is further reacted with a suitable pyrrole precursor under controlled conditions to form the pyrrole ring.
Thiophene Carboxylation: Finally, the thiophene ring is introduced through a carboxylation reaction using methyl thiophene-2-carboxylate under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Comparison
The compounds below share a common methyl thiophenecarboxylate backbone but differ in substituents at the acetyl position:
Key Observations:
- Pyrrolidinyl vs. Morpholinyl: The target compound’s pyrrolidinyl group (a saturated 5-membered amine ring) contrasts with the morpholinyl analog’s oxygen-containing 6-membered ring ().
- Anilino Derivatives: The 4-(trifluoromethyl)anilino () and 4-fluoroanilino () substituents introduce aromaticity and varying lipophilicity. The trifluoromethyl group enhances metabolic stability and membrane permeability compared to the fluoro group .
Physicochemical Properties
- Molar Mass: The 4-(trifluoromethyl)anilino derivative (422.38 g/mol) is heavier than the fluoroanilino analog (estimated ~380–390 g/mol), reflecting the CF₃ group’s contribution .
- Melting Points: Limited data; however, related compounds (e.g., pyrazolo-pyrimidine derivatives in ) exhibit MPs >200°C, suggesting high crystallinity.
Biological Activity
Methyl 3-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate (CAS No. 477857-73-1) is a compound of interest due to its potential biological activities. Its unique structure, comprising a thiophene ring and pyrrolidine moiety, suggests various pharmacological applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O4S |
| Molecular Weight | 332.37 g/mol |
| CAS Number | 477857-73-1 |
| Synonyms | Methyl 3-(2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl)-2-thiophenecarboxylate |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the pyrrolidine and thiophene groups suggests potential interactions with receptors involved in neuropharmacology and anti-inflammatory pathways.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The thiophene ring is known for its role in enhancing antimicrobial efficacy due to its electron-rich nature.
- Cytotoxic Effects : Research has shown that derivatives of this compound can induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapeutics. The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-kB.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7) to evaluate the cytotoxic effects of the compound. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating strong cytotoxicity at lower concentrations compared to standard chemotherapeutics.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of thiophene-based compounds. For instance:
- Structural Variations : Modifying substituents on the thiophene ring can significantly alter the pharmacological profile, enhancing selectivity and potency against specific targets.
- Synergistic Effects : Combining this compound with other agents has shown synergistic effects, improving therapeutic outcomes in preclinical models.
Q & A
Q. Table 1: Key Differences Between 3- and 4-Trifluoromethyl Isomers
| Property | 3-Trifluoromethyl Isomer | 4-Trifluoromethyl Isomer |
|---|---|---|
| CAS Number | 477857-77-5 | 477857-78-6 |
| Melting Point | 152–154°C | 148–150°C |
| Solubility in DMSO | High | Moderate |
| ¹³C NMR (CF₃ signal) | 121.5 ppm | 120.8 ppm |
(Advanced) What methodologies address discrepancies in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Standardize assays (e.g., IC₅₀ measurements) using controls like cisplatin for cytotoxicity .
- Metabolite Profiling: Use LC-MS to identify degradation products that may skew activity results .
- Crystallographic Analysis: Resolve binding modes in protein-ligand complexes to explain potency variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
